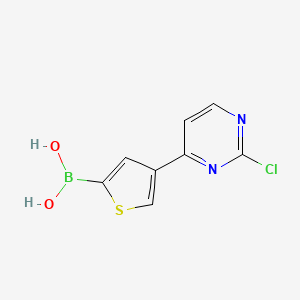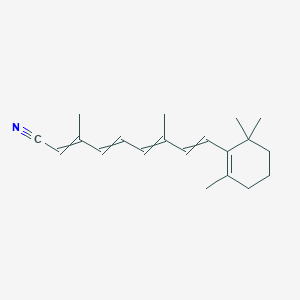![molecular formula C16H14BrNO2 B14094745 (4-bromophenyl)({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)methanone](/img/structure/B14094745.png)
(4-bromophenyl)({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)ethanone O-(4-bromobenzoyl)oxime is an organic compound with the molecular formula C16H14BrNO2 and a molar mass of 332.19 g/mol . This compound is known for its unique chemical structure, which includes a bromobenzoyl group and an oxime functional group attached to a 4-methylphenyl ethanone backbone .
Méthodes De Préparation
The synthesis of 1-(4-methylphenyl)ethanone O-(4-bromobenzoyl)oxime typically involves the reaction of 1-(4-methylphenyl)ethanone with hydroxylamine hydrochloride to form the oxime derivative. This intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base such as pyridine to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(4-methylphenyl)ethanone O-(4-bromobenzoyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-methylphenyl)ethanone O-(4-bromobenzoyl)oxime has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-methylphenyl)ethanone O-(4-bromobenzoyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The bromobenzoyl group may interact with enzymes or receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-methylphenyl)ethanone O-(4-bromobenzoyl)oxime include:
1-(4-methylphenyl)ethanone: Lacks the bromobenzoyl and oxime groups, making it less reactive in certain chemical reactions.
4-bromobenzoyl chloride: Contains the bromobenzoyl group but lacks the oxime functionality.
4-methylacetophenone oxime: Contains the oxime group but lacks the bromobenzoyl group.
The uniqueness of 1-(4-methylphenyl)ethanone O-(4-bromobenzoyl)oxime lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C16H14BrNO2 |
|---|---|
Poids moléculaire |
332.19 g/mol |
Nom IUPAC |
[(E)-1-(4-methylphenyl)ethylideneamino] 4-bromobenzoate |
InChI |
InChI=1S/C16H14BrNO2/c1-11-3-5-13(6-4-11)12(2)18-20-16(19)14-7-9-15(17)10-8-14/h3-10H,1-2H3/b18-12+ |
Clé InChI |
GSSQKTIKJHKUSY-LDADJPATSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=C(C=C2)Br)/C |
SMILES canonique |
CC1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B14094664.png)
![1-benzyl-3-(4-fluorophenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14094670.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B14094678.png)

![[5-(Methoxycarbonyl)thieno[3,2-b]pyrrol-4-yl]acetic acid](/img/structure/B14094686.png)
![8-(4-ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094698.png)

![8-[(2-hydroxyethyl)sulfanyl]-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14094714.png)


![[(2R,3S,5S)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B14094725.png)
![(5-Cyclopropyl-4H-[1,2,4]triazol-3-yl)-acetonitrile](/img/structure/B14094734.png)
![2'-[2-(1-Methyl-2-piperidyl)ethyl]-cinnamanilide](/img/structure/B14094741.png)
